![molecular formula C22H30O8 B14294848 4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol CAS No. 113816-20-9](/img/structure/B14294848.png)
4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and phenolic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with phenolic compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ether linkages and phenolic groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of ether derivatives .
Applications De Recherche Scientifique
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can act as antioxidants by scavenging free radicals, while the ether linkages provide structural stability. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: A related compound with similar ether linkages but lacking phenolic groups.
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Contains amino groups instead of phenolic groups, leading to different reactivity and applications.
Uniqueness
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol is unique due to its combination of ether linkages and phenolic groups, which confer both stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
113816-20-9 |
|---|---|
Formule moléculaire |
C22H30O8 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[2-(4-hydroxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenol |
InChI |
InChI=1S/C22H30O8/c23-19-1-5-21(6-2-19)29-17-15-27-13-11-25-9-10-26-12-14-28-16-18-30-22-7-3-20(24)4-8-22/h1-8,23-24H,9-18H2 |
Clé InChI |
QSWGEUWNGBDLPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OCCOCCOCCOCCOCCOC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
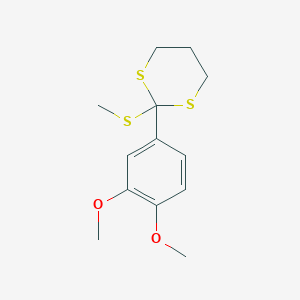

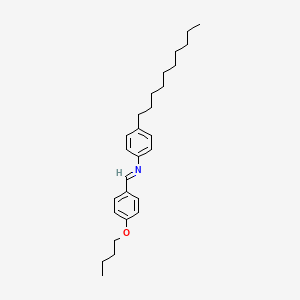


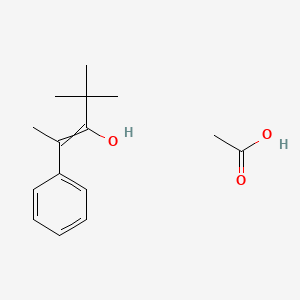
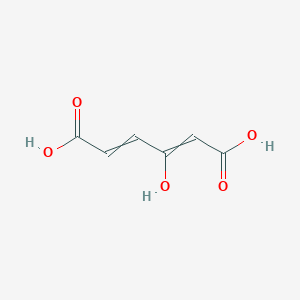
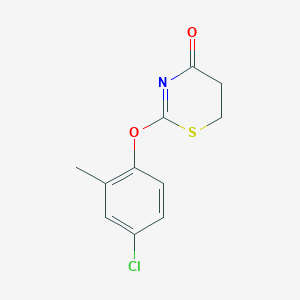

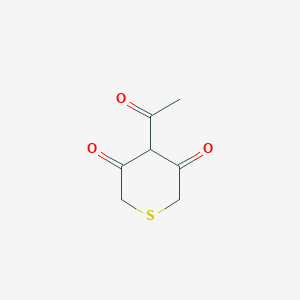

phosphanium bromide](/img/structure/B14294841.png)
![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
